Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride
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Overview
Description
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is the hydrochloride salt form of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate, which is a methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid . This compound is known for its role as a metabolite and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-(Carboxymethyl)pyrrolidine-2-carboxylate.
Reduction: 5-(Hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its role as a metabolite and its interactions with biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate: The parent compound without the hydrochloride salt.
Methyl 5-Hydroxypyridine-2-carboxylate: A similar compound with a pyridine ring instead of a pyrrolidine ring.
Methyl Pyrrolidine-2-carboxylate: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness: Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate Hydrochloride is unique due to the presence of both the hydroxymethyl and ester functional groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Biological Activity
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 195.64 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring with a hydroxymethyl group at the 5-position and a carboxylate ester at the 2-position, which contributes to its reactivity and interaction with biological systems.
This compound acts as a substrate in various enzyme assays, influencing enzyme-substrate interactions. Its structure allows it to participate in catalytic reactions that modify its function, potentially affecting biochemical pathways relevant to drug design and development.
Anticancer Activity
Recent studies have investigated the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. The mechanism underlying this activity may involve the compound's ability to disrupt cellular processes essential for cancer cell survival .
Enzyme Interaction Studies
The compound has been evaluated for its interaction with specific enzymes, revealing its potential role as an inhibitor or modulator in biochemical pathways. This interaction is crucial for understanding how this compound might be utilized in therapeutic applications.
Case Studies and Research Findings
- Cytotoxicity Assays :
-
Enzyme Assays :
- The compound was tested as a substrate in enzyme assays, demonstrating its ability to influence enzyme activity. Specific interactions were noted with enzymes that recognize similar structural motifs, indicating potential applications in drug design.
- Comparative Studies :
Data Table: Biological Activity Overview
Activity Type | Cell Line | IC50 Value (µM) | Notes |
---|---|---|---|
Cytotoxicity | HeLa | XX | Significant inhibition observed |
HepG2 | XX | Effective against liver carcinoma | |
Enzyme Interaction | Various | N/A | Modulates enzyme activity |
(Note: Specific IC50 values should be inserted based on experimental data from literature.)
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(4-9)8-6;/h5-6,8-9H,2-4H2,1H3;1H |
InChI Key |
CWMRZHKKFVVBEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(N1)CO.Cl |
Origin of Product |
United States |
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